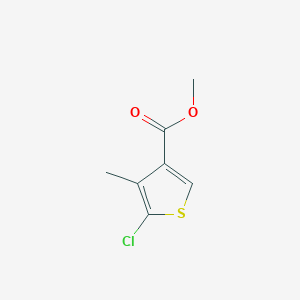

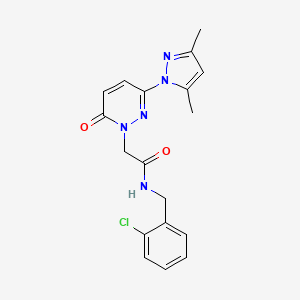

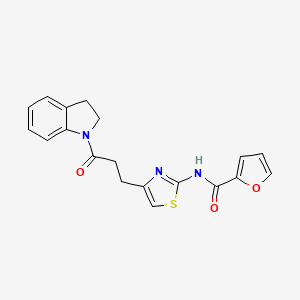

![molecular formula C18H19N5OS2 B2532024 5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212104-82-9](/img/structure/B2532024.png)

5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a heterocyclic compound . It belongs to the class of compounds known as triazolopyrimidines, which are known for their versatile biological activities . These compounds are readily capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of triazolopyrimidines, including the compound , is established based on spectral data and elemental analyses . The structure may also be viewed using computational methods .Chemical Reactions Analysis

The chemical reactions involving triazolopyrimidines are diverse. They have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of similar triazolopyrimidines have been reported. For instance, the yield, melting point, mass spectrometry data, infrared spectroscopy data, and nuclear magnetic resonance data are provided for a similar compound . Additionally, crystallographic data can provide information about the compound’s physical properties .Scientific Research Applications

Chemical Structure and Reactivity

The compound belongs to a class of chemicals that have seen research interest due to their unique structural features and potential reactivity. Studies involving similar pyrimidine derivatives have focused on the synthesis and evaluation of their chemical properties, such as the ability to form hydrogen-bonded supramolecular assemblies. For example, research on pyrimidine derivatives has demonstrated their capability to co-crystallize with macrocyclic cations to form complex 2D and 3D networks through extensive hydrogen bonding, indicating potential applications in materials science and supramolecular chemistry (Fonari et al., 2004).

Biological Activity

The synthesis of structural analogs of promising antituberculous agents, including those similar to the compound of interest, has been actively pursued. These analogs have been evaluated for tuberculostatic activity, indicating the potential therapeutic applications of these compounds. The structure-activity relationships derived from these studies contribute to the development of new antituberculous agents (Titova et al., 2019).

Supramolecular Chemistry

The study of pyrimidine and triazole derivatives extends into supramolecular chemistry, where the focus is on the formation of novel molecular structures with potential applications in drug development and material science. The structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, a compound with similarities to the one , has been reported in different crystal environments, highlighting the interest in such molecules for their unique structural properties and the potential for biological activity (Canfora et al., 2010).

Drug Discovery

In the realm of drug discovery, the exploration of novel pyrimidine derivatives for their antitumor activities reveals the significant potential of these compounds. Studies have shown that certain pyrimidine derivatives exhibit high potency against specific cancer cell lines, suggesting their utility in developing new anticancer drugs (Gomha et al., 2017).

Mechanism of Action

Triazole compounds, including triazolopyrimidines, show versatile biological activities due to their ability to bind with a variety of enzymes and receptors in the biological system . They have been found to have antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Future Directions

Triazolopyrimidines, including the compound , have attracted growing interest due to their important pharmacological activities . Future research may focus on further exploring these activities and developing new therapeutic applications for these compounds. Additionally, the synthesis of these compounds may be optimized to improve yield and purity .

properties

IUPAC Name |

5-methyl-2-methylsulfanyl-N-phenyl-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS2/c1-11-14(16(24)20-12-7-4-3-5-8-12)15(13-9-6-10-26-13)23-17(19-11)21-18(22-23)25-2/h3-11,14-15H,1-2H3,(H,20,24)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZONMMUUAUSDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(N2C(=NC(=N2)SC)N1)C3=CC=CS3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

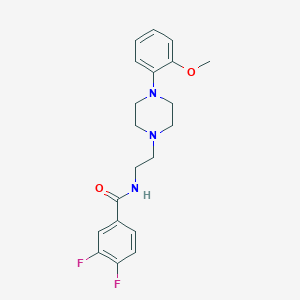

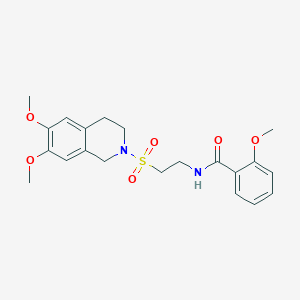

![3-Ethoxy-4-(2-oxo-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}ethoxy)benzaldehyde](/img/structure/B2531941.png)

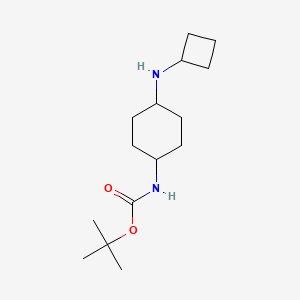

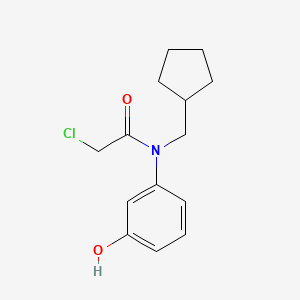

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide](/img/structure/B2531943.png)

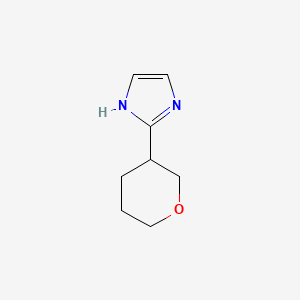

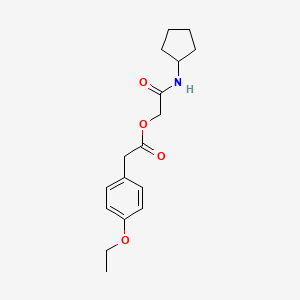

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2531953.png)

![Methyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2531956.png)

![N-(butan-2-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531963.png)